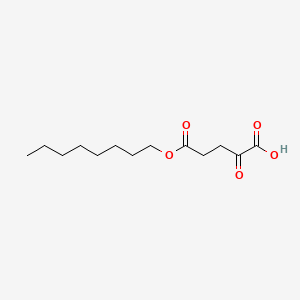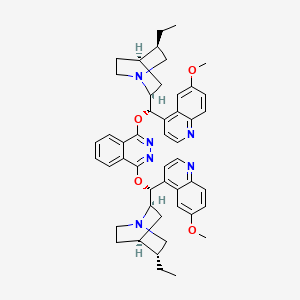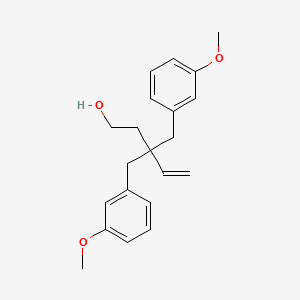
3,3-Bis(3-methoxybenzyl)pent-4-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Bis(3-methoxybenzyl)pent-4-en-1-ol is a chemical compound with the molecular formula C21H26O3 and a molecular weight of 326.43 g/mol. This compound is characterized by the presence of two 3-methoxyphenyl groups attached to a pent-4-en-1-ol backbone. It is used as a building block in various chemical syntheses and has applications in drug synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(3-methoxybenzyl)pent-4-en-1-ol typically involves the reaction of 3-methoxybenzyl chloride with pent-4-en-1-ol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(3-methoxybenzyl)pent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the pent-4-en-1-ol backbone can be reduced to form a saturated alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like boron tribromide (BBr3) or lithium aluminum hydride (LiAlH4) can be used for demethylation.
Major Products
Oxidation: Formation of 3,3-Bis[(3-methoxyphenyl)methyl]pent-4-en-1-one.
Reduction: Formation of 3,3-Bis[(3-methoxyphenyl)methyl]pentan-1-ol.
Substitution: Formation of 3,3-Bis[(3-hydroxyphenyl)methyl]pent-4-en-1-ol.
Scientific Research Applications
3,3-Bis(3-methoxybenzyl)pent-4-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3,3-Bis(3-methoxybenzyl)pent-4-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of methoxy groups and the pent-4-en-1-ol backbone contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,3-Bis[(4-methoxyphenyl)methyl]pent-4-en-1-ol: Similar structure but with methoxy groups at the 4-position.
2,3-Bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,4-diol: Contains additional hydroxyl groups and a different backbone
Uniqueness
3,3-Bis(3-methoxybenzyl)pent-4-en-1-ol is unique due to its specific substitution pattern and the presence of a pent-4-en-1-ol backbone. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
3,3-bis[(3-methoxyphenyl)methyl]pent-4-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-4-21(11-12-22,15-17-7-5-9-19(13-17)23-2)16-18-8-6-10-20(14-18)24-3/h4-10,13-14,22H,1,11-12,15-16H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNQGGGOFGHFSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(CCO)(CC2=CC(=CC=C2)OC)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
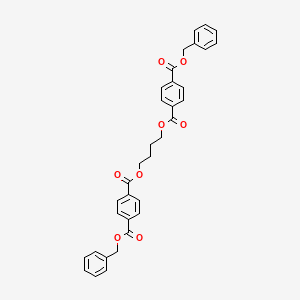
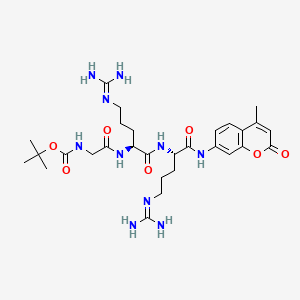

![(E,6R)-8-[(1S,4Z,6E,8E,10R,12R,14R,16S,17E,20R,21R,22S,24R,26R,27E,31E,34S,36S,40R)-22-hydroxy-21,40-dimethyl-3-oxo-26-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]-6-methylnon-7-enoic acid](/img/structure/B570042.png)
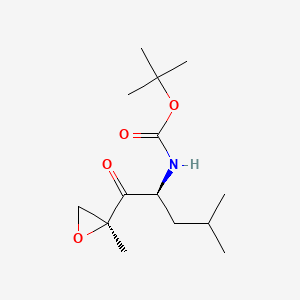
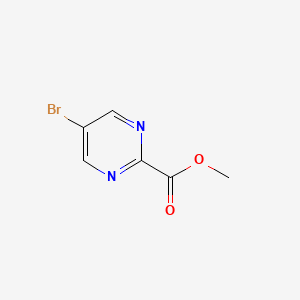
![[1-[2-Oxo-2-[[4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl]amino]ethyl]cyclopentyl]acetic Acid Hydrochloride; Buspirone Hydrochloride Imp. E (EP) as Hydrochloride](/img/structure/B570049.png)
![([1,1'-Biphenyl]-4,4'-diylbis(oxy))bis(hexane-6,1-diyl) diacrylate](/img/structure/B570051.png)
